Vasodilator ED50 in Canine Hindlimb: MK-761 vs. Pindolol, Sulfinalol, and Prizidilol
In a direct head-to-head study measuring vasodilator potency via intraarterial injection in the sympathetically denervated dog hindlimb, MK-761 exhibited the lowest ED50 (0.24 μg) for increasing blood flow by 50 mL/min, surpassing pindolol (0.3 μg), sulfinalol (0.48 μg), prizidilol (331 μg), and hydralazine (51 μg) [1]. This demonstrates that MK-761 is the most potent direct vasodilator among this panel of dual-action beta-blockers.
| Evidence Dimension | Vasodilator potency: intraarterial dose required to increase hindlimb blood flow by 50 mL/min (ED50) |
|---|---|
| Target Compound Data | MK-761: 0.24 μg |
| Comparator Or Baseline | Pindolol: 0.3 μg; Sulfinalol: 0.48 μg; Prizidilol: 331 μg; Hydralazine: 51 μg |
| Quantified Difference | MK-761 is 1.25-fold more potent than pindolol, 2-fold more potent than sulfinalol, and approximately 1,380-fold more potent than prizidilol in this vasodilator assay. |
| Conditions | Sympathetically denervated hindlimb of anesthetized dogs; intraarterial injection. |
Why This Matters
For researchers selecting a dual-action beta-blocker with maximal vasodilator potency per unit dose, MK-761 offers a measurable advantage over the closest structural and pharmacological comparator, pindolol.
- [1] Sybertz EJ, Baum T, Pula KK, Nelson S, Eynon E, Sabin C. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists. J Cardiovasc Pharmacol. 1982 Sep-Oct;4(5):749-58. PMID: 6182405. View Source
